Mmp-7-IN-2
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Overview
Description
MMP-7-IN-2 is a selective and potent inhibitor of matrix metalloproteinase 7 (MMP-7), an enzyme involved in the degradation of extracellular matrix components. MMP-7 plays a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP-7-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organo mercurial compounds such as p-aminophenyl mercuric acetate (APMA) to activate the pro-form of MMP-7 . The reaction conditions typically include the presence of zinc and calcium ions, which are essential for the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using recombinant expression systems. Escherichia coli (E. coli) is commonly used for the recombinant expression and purification of active MMP-7. The process includes the addition of high concentrations of calcium chloride during the refolding process to prevent nonspecific binding and aggregation, significantly improving the yield of active monomeric forms of MMP-7 .
Chemical Reactions Analysis
Types of Reactions
MMP-7-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
MMP-7-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinase 7 and its effects on extracellular matrix degradation.
Biology: Employed in research to understand the role of MMP-7 in various biological processes, including tissue remodeling and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting MMP-7.
Mechanism of Action
MMP-7-IN-2 exerts its effects by selectively inhibiting the activity of matrix metalloproteinase 7. The compound binds to the active site of MMP-7, preventing it from interacting with its natural substrates. This inhibition disrupts the degradation of extracellular matrix components, thereby affecting various physiological and pathological processes . The molecular targets and pathways involved include the extracellular matrix and signaling pathways related to tissue remodeling and inflammation .
Comparison with Similar Compounds
MMP-7-IN-2 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase 7. Similar compounds include:
MMP-2 inhibitors: Target matrix metalloproteinase 2, another enzyme involved in extracellular matrix degradation.
MMP-9 inhibitors: Target matrix metalloproteinase 9, which plays a role in leukocyte migration and tissue remodeling.
MMP-13 inhibitors: Target matrix metalloproteinase 13, involved in cartilage degradation and osteoarthritis.
Compared to these similar compounds, this compound offers a higher degree of selectivity for MMP-7, making it a valuable tool for studying the specific role of this enzyme in various biological processes.
Properties
Molecular Formula |
C28H40ClF3N6O9S |
---|---|
Molecular Weight |
729.2 g/mol |
IUPAC Name |
(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40ClF3N6O9S/c1-13(2)10-20(25(42)37-23(14(3)4)26(43)35-15(5)24(33)41)36-22(40)12-34-21(39)9-8-19(27(44)45)38-48(46,47)16-6-7-18(29)17(11-16)28(30,31)32/h6-7,11,13-15,19-20,23,38H,8-10,12H2,1-5H3,(H2,33,41)(H,34,39)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t15-,19-,20-,23-/m0/s1 |
InChI Key |
XHPNKAPWXFVQKQ-AEEVCGNZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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